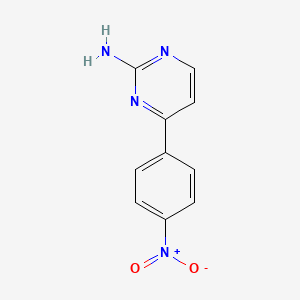

4-(4-Nitrophenyl)pyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFMGOCCUMHYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384982 | |

| Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99361-84-9 | |

| Record name | 4-(4-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Nitrophenyl)pyrimidin-2-amine chemical properties and structure

An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrimidin-2-amine

This technical guide provides a comprehensive overview of the chemical properties, structure, and a generalized synthesis protocol for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a nitrophenyl group and an amine group.

-

IUPAC Name: this compound

-

Synonyms: 2-Amino-4-(4-nitrophenyl)pyrimidine, 2-Pyrimidinamine, 4-(4-nitrophenyl)-[1][2]

-

CAS Number: 99361-84-9[2][]

Structural Identifiers:

-

InChI Key: CEFMGOCCUMHYKX-UHFFFAOYSA-N[]

-

InChI: InChI=1S/C10H8N4O2/c11-10-12-6-5-9(13-10)7-1-3-8(4-2-7)14(15)16[]

-

SMILES: C1=CC(=CC=C1C2=CC=NC(=N2)N)--INVALID-LINK--[O-]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Weight | 216.2 g/mol | [2][4] |

| Melting Point | 170-173 °C | [2][] |

| Boiling Point (Predicted) | 488.5 ± 37.0 °C at 760 mmHg | [2][] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [] |

| pKa (Predicted) | 2.73 ± 0.10 | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and plausible method can be derived from established pyrimidine synthesis strategies. The following protocol is a representative example based on the condensation of a chalcone with guanidine, a common method for creating 2-aminopyrimidine scaffolds[5].

Generalized Synthesis of this compound

Objective: To synthesize this compound via a condensation reaction.

Principle: The core of this synthesis involves the reaction of an appropriate α,β-unsaturated ketone (chalcone) with guanidine. The pyrimidine ring is formed through a cyclization reaction.

Step 1: Synthesis of the Chalcone Intermediate (1-(4-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one)

-

Reactants: 4'-Nitroacetophenone and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

-

Procedure:

-

Dissolve 4'-nitroacetophenone in an anhydrous solvent such as toluene or DMF.

-

Add Bredereck's reagent to the solution.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, the enaminone intermediate, can be purified by recrystallization or column chromatography.

-

Step 2: Cyclization to form this compound

-

Reactants: The chalcone intermediate from Step 1 and guanidine hydrochloride.

-

Procedure:

-

Dissolve the enaminone intermediate in a suitable solvent like ethanol or isopropanol.

-

Add guanidine hydrochloride and a base (e.g., sodium ethoxide or sodium hydroxide) to the solution. The base is necessary to liberate the free guanidine.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated, and the product can be precipitated by adding water.

-

Collect the solid product by filtration, wash with cold solvent (e.g., ethanol/water mixture), and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

-

Step 3: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Biological Context and Research Workflow

2-Aminopyrimidine derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6][7][8]. The structural motif of this compound makes it a candidate for investigation in drug discovery programs.

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel chemical entity like this compound.

Caption: A generalized workflow for drug discovery and development.

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

- 1. 2-Pyrimidinamine, 4-(4-nitrophenyl)- | NanoAxis LLC [nanoaxisllc.com]

- 2. 2-PyriMidinaMine, 4-(4-nitrophenyl)- | 99361-84-9 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of 4-(4-Nitrophenyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)pyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring system substituted with a 4-nitrophenyl group and an amine group. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to the established biological activities of the pyrimidine scaffold. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including potential as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of this compound, presenting data in a structured format to facilitate research and development efforts.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₄O₂ | N/A |

| Molecular Weight | 216.20 g/mol | [1] |

| Melting Point | 171-173 °C | [1] |

| Boiling Point (Predicted) | 488.5 ± 37.0 °C | N/A |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 2.73 ± 0.10 | N/A |

| Appearance | Solid | N/A |

| CAS Number | 99361-84-9 | N/A |

Synthesis

The synthesis of this compound can be achieved through a one-pot multicomponent reaction, likely a variation of the Biginelli reaction. This method offers an efficient route to the target molecule from readily available starting materials.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a probable synthetic route based on the well-established Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and a guanidine derivative.

Reaction Scheme:

Figure 1: Proposed one-pot synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

A suitable base (e.g., potassium carbonate, sodium ethoxide)

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

To a round-bottom flask, add equimolar amounts of 4-nitrobenzaldehyde, ethyl acetoacetate, and a slight excess of guanidine hydrochloride.

-

Add a suitable solvent to dissolve the reactants.

-

Add a catalytic amount of a base to the mixture.

-

The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of cold water.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

Spectral Data (Predicted)

The following are predicted spectral characteristics based on the structure of this compound and data from structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl and pyrimidine rings, as well as the amine protons.

-

Aromatic protons (4-nitrophenyl ring): Two doublets in the range of δ 7.5-8.5 ppm.

-

Aromatic protons (pyrimidine ring): Signals corresponding to the protons on the pyrimidine ring.

-

Amine protons (-NH₂): A broad singlet which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Pyrimidine ring carbons: Characteristic shifts for the carbon atoms of the pyrimidine ring, with the carbon bearing the nitro group expected at a downfield shift.

-

Carbon attached to the amine group: A distinct signal for the C-NH₂ carbon.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H stretching (amine): Bands in the region of 3300-3500 cm⁻¹.

-

C=N and C=C stretching (aromatic rings): Absorptions in the 1500-1600 cm⁻¹ region.

-

NO₂ stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.20 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the pyrimidine ring.

Potential Biological Activity and Signaling Pathways

Derivatives of the pyrimidine scaffold are well-documented for their diverse biological activities, particularly as kinase inhibitors in cancer therapy. The structural features of this compound suggest its potential to interact with the ATP-binding pocket of various kinases.

Kinase Inhibition

Many pyrimidine-based compounds have been developed as inhibitors of key signaling kinases such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR). These kinases are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Aurora Kinase A Signaling Pathway:

Aurora kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Figure 2: Simplified Aurora Kinase A signaling pathway and the potential point of inhibition.

EGFR Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[2]

Figure 3: Simplified EGFR signaling pathway and the potential point of inhibition.

Anticancer Activity

The potential of this compound as an anticancer agent would be evaluated through in vitro cell-based assays.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Figure 4: Workflow for a typical MTT cell viability assay.

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

After an incubation period, a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of medicinal chemistry. Its physicochemical properties and the known biological activities of related pyrimidine derivatives suggest its potential as a kinase inhibitor with anticancer properties. The synthetic route via a one-pot Biginelli-type reaction offers an efficient means of production for further studies. Future research should focus on obtaining experimental validation of its physicochemical and spectral properties, as well as conducting comprehensive in vitro and in vivo studies to elucidate its specific biological targets and therapeutic potential.

References

In-Depth Technical Guide: 4-(4-Nitrophenyl)pyrimidin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)pyrimidin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes information from related pyrimidine derivatives to present its core chemical identifiers, a plausible synthetic route, and potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its synthesis, characterization, and potential therapeutic applications based on the activities of structurally analogous molecules.

Chemical Identity and Properties

The fundamental identifiers for this compound are crucial for its accurate sourcing and characterization.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 99361-84-9 |

| Molecular Formula | C₁₀H₈N₄O₂ |

| Molecular Weight | 216.20 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=NC(=C2)N)--INVALID-LINK--[O-] |

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methods for preparing 2-aminopyrimidine derivatives. The most common approach involves the condensation of a chalcone with guanidine hydrochloride.

General Experimental Protocol: Synthesis via Chalcone Condensation

This protocol describes a two-step process, starting with the synthesis of the chalcone intermediate, followed by its cyclization with guanidine to form the final pyrimidine ring.

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone)

-

Reaction Setup: In a round-bottom flask, dissolve 4-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalysis: Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of the synthesized chalcone from Step 1 (1 equivalent) in dimethylformamide (DMF), add guanidine hydrochloride (1.5 equivalents).

-

Reaction: Heat the mixture at 50-60°C for 6-8 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

Direct biological data for this compound is scarce in publicly accessible literature. However, the 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, and its derivatives have exhibited a wide range of biological activities.

Structurally related compounds, such as N-arylpyrimidin-2-amines and other substituted pyrimidines, have been reported to possess:

-

Anti-inflammatory Activity: Some 4,6-diarylpyrimidin-2-amines have shown significant anti-inflammatory effects in preclinical models.

-

Anticancer Properties: The pyrimidine core is central to many anticancer agents. For instance, N-(4-Nitrophenyl)pyridin-2-amine derivatives (a similar scaffold) are known to act as potent kinase inhibitors, targeting enzymes like Aurora kinases and Cyclin-Dependent Kinases (CDKs) that are crucial for cell cycle regulation.

-

Kinase Inhibition: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Given these precedents, it is plausible that this compound could be a candidate for screening in anticancer and anti-inflammatory assays.

Hypothetical Experimental Workflow for Biological Screening

The following workflow outlines a standard procedure for the initial biological evaluation of a novel compound like this compound, focusing on a potential anticancer application.

Caption: General workflow for biological screening of a test compound.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar pyrimidine-based molecules, a likely target class for this compound is the protein kinase family. The diagram below illustrates a simplified, generic kinase signaling pathway that is often implicated in cancer and could be a hypothetical target for this compound.

Caption: A hypothetical kinase signaling pathway potentially targeted by the compound.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery, particularly in the areas of oncology and inflammation. While specific biological data is currently limited, its structural features suggest that it may exhibit interesting pharmacological properties. This guide provides a foundational framework for its synthesis and a logical starting point for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound.

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for the characterization of 4-(4-Nitrophenyl)pyrimidin-2-amine. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The chemical shifts for this compound are predicted based on the known spectra of similar 2-aminopyrimidine and 4-nitrophenyl derivatives. The spectra are expected to be recorded in a common deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH₂ | Amine | ~7.0 (broad singlet, 2H) | - |

| H-5 | Pyrimidine CH | ~7.2 (d) | ~110 |

| H-6 | Pyrimidine CH | ~8.5 (d) | ~158 |

| H-2', H-6' | Nitrophenyl CH | ~8.3 (d) | ~129 |

| H-3', H-5' | Nitrophenyl CH | ~8.4 (d) | ~124 |

| C-2 | Pyrimidine C-NH₂ | - | ~163 |

| C-4 | Pyrimidine C-Aryl | - | ~161 |

| C-5 | Pyrimidine CH | - | ~110 |

| C-6 | Pyrimidine CH | - | ~158 |

| C-1' | Nitrophenyl C-Aryl | - | ~144 |

| C-2', C-6' | Nitrophenyl CH | - | ~129 |

| C-3', C-5' | Nitrophenyl CH | - | ~124 |

| C-4' | Nitrophenyl C-NO₂ | - | ~148 |

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve cleavages of the pyrimidine ring and the bond connecting the two aromatic rings.

Table 2: Expected Mass Spectrometry Data

| Measurement | Expected Value | Notes |

| Molecular Formula | C₁₀H₈N₄O₂ | |

| Molecular Weight | 216.19 g/mol | |

| [M]⁺ (Molecular Ion) | m/z 216 | Expected to be a prominent peak in EI-MS. |

| [M+H]⁺ | m/z 217 | Expected in soft ionization techniques like ESI-MS. |

| Key Fragments | m/z 186, 170, 122, 95 | Predicted fragments corresponding to the loss of NO, NO₂, the nitrophenyl group, and cleavage of the pyrimidine ring. |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Adapted from General Methods for 4-Aryl-2-aminopyrimidines

This procedure is a representative method for the synthesis of 4-aryl-2-aminopyrimidines and can be adapted for the target molecule.

Materials:

-

4-Nitroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Toluene

Procedure:

-

Step 1: Synthesis of the Enaminone Intermediate. A mixture of 4-nitroacetophenone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.2 equivalents) in toluene is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.

-

Step 2: Cyclocondensation to form the Pyrimidine Ring. The crude enaminone (1 equivalent) is dissolved in ethanol. Guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2 equivalents) are added to the solution. The reaction mixture is refluxed for 8-12 hours, with monitoring by TLC.

-

Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and a larger number of scans are required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe the fragmentation pattern.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the expected values.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

The Pyrimidin-2-amine Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidin-2-amine core is a versatile and highly privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of diseases.[1][2] Its ability to engage in various biological interactions, particularly through hydrogen bonding, has made it a cornerstone in the design of targeted therapies.[3] This technical guide provides an in-depth overview of the key therapeutic targets of pyrimidin-2-amine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics based on this remarkable scaffold.

Key Therapeutic Areas and Targets

The therapeutic potential of pyrimidin-2-amine scaffolds is extensive, with significant research focused on oncology, neurodegenerative diseases, infectious diseases, and regenerative medicine.[1][2]

Oncology: A Dominant Landscape for Pyrimidin-2-amine Derivatives

In the realm of oncology, pyrimidin-2-amine-based compounds have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[4][5]

The structural similarity of the pyrimidin-2-amine motif to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of numerous kinases.[3]

Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[6][7] Several pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors.[6][7]

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| 8h | PLK4 | 0.0067 | In vitro enzyme activity | [6][7] |

| 3b | PLK4 | 0.0312 | In vitro enzyme activity | [6] |

| 3r | PLK4 | 0.0174 | In vitro enzyme activity | [6] |

| CFI-400437 | PLK4 | 0.0006 | Not specified | [6] |

| CFI-400945 | PLK4 | 0.00026 | Not specified | [6] |

| YLT-11 | PLK4 | 0.022 | Not specified | [6] |

Aurora Kinases (AURK): These serine/threonine kinases are crucial for mitotic progression, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have shown potent inhibition of both AURKA and AURKB.[3][8]

| Compound | Target | IC50 (µM) | Reference |

| Alisertib (MLN8237) | AURKA | 0.0012 | [3][8] |

| Barasertib (AZD1152) | AURKB | 0.00037 | [3][8] |

| ENMD-2076 | AURKA | 0.014 | [3][8] |

| AMG900 | AURKB | 0.004 | [3][8] |

| PF-03814735 | AURKA | 0.0008 | [3][8] |

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibition of CDKs and HDACs is a promising strategy to overcome drug resistance in cancer. Pyrimidin-2-amine scaffolds have been incorporated into potent dual CDK9/HDAC inhibitors.[9]

| Compound | Target | IC50 (nM) | Reference |

| 8e | CDK9 | 88.4 | [9] |

| 8e | HDAC1 | 168.9 | [9] |

| 9e | FLT3 | 30.4 | [9] |

| 9e | HDAC1 | 52.4 | [9] |

| 9e | HDAC3 | 14.7 | [9] |

Other Kinases: The versatility of the pyrimidin-2-amine scaffold extends to the inhibition of a broad range of other kinases implicated in cancer, including Phosphatidylinositol 3-kinases (PI3Ks), Tyrosine Kinases, and c-Met.[10][11][12]

Pyrimidin-2-amine derivatives also exhibit anticancer effects through other mechanisms, such as tubulin polymerization inhibition and induction of apoptosis.[1][13]

| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |

| 139 | MCF-7 (Breast) | 10.95 | Tubulin inhibition, Apoptosis induction | [1] |

| 139 | HepG2 (Liver) | 11.93 | Tubulin inhibition, Apoptosis induction | [1] |

| 128 | MCF-7 (Breast) | 2.958 | Not specified | [13] |

| 129 | MCF-7 (Breast) | 1.841 | Not specified | [13] |

| 132 | MCF-7 (Breast) | 1.629 | Not specified | [13] |

Neurodegenerative Diseases: Targeting Amyloid-β Aggregation and Other Pathways

In the context of neurodegenerative disorders like Alzheimer's disease, pyrimidin-2-amine derivatives are being explored for their ability to inhibit amyloid-β (Aβ) peptide aggregation, a key pathological hallmark.[14][15] They are also investigated as inhibitors of enzymes like monoamine oxidase and as modulators of γ-secretase.[15]

Antiviral Activity: A Broad-Spectrum Response

The pyrimidine nucleus is a fundamental component of nucleosides, making pyrimidin-2-amine derivatives prime candidates for antiviral drug development. They have shown activity against a range of viruses, including HIV, herpes viruses, and human coronavirus.[1][16][17][18]

| Compound Class | Virus | EC50 | Reference |

| Pyrimidine NNRTI | HIV-1-IIIB | < 10 nM | [1] |

| O(6)-substituted pyrimidines | HSV-1, HSV-2, VZV, CMV, HIV-1, HIV-2 | Not specified | [16] |

| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Not specified | [17] |

Other Therapeutic Applications

The therapeutic potential of pyrimidin-2-amine scaffolds extends to other areas, including:

-

Bone Anabolic Agents: Promoting osteogenesis via the BMP2/SMAD1 signaling pathway.[19]

-

Anti-inflammatory Agents: Inhibiting enzymes like COX-2.[13]

-

β-Glucuronidase Inhibitors: With potential applications in modulating drug metabolism.[20]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are methodologies for key in vitro assays relevant to the study of pyrimidin-2-amine derivatives.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.[21]

Materials:

-

Kinase (e.g., PLK4, CDK9)

-

Peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compounds (pyrimidin-2-amine derivatives) dissolved in DMSO

-

ATP detection reagent

-

384-well assay plates

Procedure:

-

Compound Plating: Dispense 50 nL of test compound solutions in DMSO into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

-

Enzyme Addition: Add 5 µL of the kinase solution (at 2x the final desired concentration) to all wells.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (both at 2x the final desired concentration) to all wells.

-

Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3][14][19]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidin-2-amine derivatives. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

β-Glucuronidase Inhibition Assay

This assay measures the inhibition of β-glucuronidase activity by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.[7][13][15]

Materials:

-

β-Glucuronidase enzyme

-

Substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide)

-

Acetate buffer (0.1 M, pH 7.0) or HEPES buffer (50 mM, pH 7.4)

-

Test compounds

-

Stop solution (e.g., 1 M Na2CO3)

-

96-well or 384-well plates

Procedure (using a fluorogenic substrate):

-

Compound Addition: Add 0.5 µL of the test compound (or DMSO) to the wells of a black 384-well plate.

-

Enzyme Addition: Add 30 µL of diluted β-glucuronidase enzyme.

-

Reaction Initiation: Add 20 µL of the 4-methylumbelliferyl glucuronide (4MUG) substrate to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time.

-

Reaction Termination: Add a stop solution.

-

Fluorescence Measurement: Measure the fluorescence in a plate reader.

-

Data Analysis: Determine the IC50 values from the dose-response curves.[7]

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay uses the fluorescent dye Thioflavin T (ThT), which binds to amyloid fibrils, to monitor the aggregation of Aβ peptides.[12][22][23]

Materials:

-

Synthetic Aβ42 peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., PBS)

-

Test compounds

Procedure:

-

Aβ Preparation: Prepare a solution of monomeric Aβ42.

-

Incubation: Incubate 20 µM of Aβ42 in the presence of varying concentrations of the test compounds (or DMSO as a control) at 37°C with shaking.

-

ThT Fluorescence Measurement: At specific time points, measure the ThT fluorescence at 483 nm (excitation at 450 nm) using a microplate spectrofluorometer.

-

Data Analysis: Normalize the fluorescence readings to the DMSO control and express as a percentage of relative fluorescence to determine the extent of aggregation inhibition.[22]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the signaling pathways affected by pyrimidin-2-amine derivatives and the experimental workflows used to evaluate them is crucial for rational drug design.

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

This pathway illustrates how certain pyrimidin-2-amine derivatives can promote bone formation by upregulating BMP2, leading to the activation of SMAD proteins and subsequent expression of osteogenic genes.[5][19][24][25]

Experimental Workflow: In Vitro Anticancer Activity Assessment

This diagram outlines a typical workflow for evaluating the anticancer potential of newly synthesized pyrimidin-2-amine compounds, from initial cytotoxicity screening to mechanistic studies.

Logical Relationship: Kinase Inhibitor Screening Cascade

This diagram illustrates the logical progression of a screening campaign to identify and characterize pyrimidin-2-amine-based kinase inhibitors.

Conclusion

The pyrimidin-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide array of biological molecules with high potency and selectivity. This guide provides a foundational understanding of the key therapeutic targets, along with practical experimental protocols and conceptual workflows, to empower researchers and drug development professionals in their quest to harness the full potential of this remarkable chemical motif. The continued exploration of pyrimidin-2-amine derivatives holds immense promise for addressing unmet medical needs and advancing the future of medicine.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assay in Summary_ki [bdb99.ucsd.edu]

- 14. benchchem.com [benchchem.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. digitalcommons.lmu.edu [digitalcommons.lmu.edu]

- 24. europeanreview.org [europeanreview.org]

- 25. researchgate.net [researchgate.net]

Mechanism of Action of Nitrophenyl-Substituted Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl-substituted pyrimidines are a class of synthetic heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established privileged structure, forming the core of numerous FDA-approved drugs. The incorporation of a nitrophenyl moiety can significantly enhance the biological activity of these compounds, particularly their ability to modulate the function of key enzymes involved in cellular signaling. This technical guide provides an in-depth exploration of the mechanism of action of nitrophenyl-substituted pyrimidines, with a focus on their role as kinase inhibitors in oncology. We will delve into their primary molecular targets, the signaling pathways they disrupt, and the experimental methodologies used to characterize their activity.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many biologically active nitrophenyl-substituted pyrimidines is the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Nitrophenyl-substituted pyrimidines typically function as ATP-competitive inhibitors. The pyrimidine ring, being an isostere of the adenine base of ATP, can bind to the ATP-binding pocket of the kinase. The nitrophenyl group often forms crucial hydrogen bonds and other interactions within the active site, contributing to the inhibitor's potency and selectivity. The electron-withdrawing nature of the nitro group can enhance these interactions.

Key Molecular Targets and Signaling Pathways

Extensive research has identified several key protein kinases as primary targets for nitrophenyl-substituted pyrimidines. These include members of the receptor tyrosine kinase (RTK) family and kinases involved in cell cycle regulation.

Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events crucial for cell proliferation and survival. Overactivation of the EGFR pathway is a common driver of tumor growth. Nitrophenyl-substituted pyrimidines have been shown to be potent inhibitors of EGFR.[2] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Nitrophenyl-substituted\nPyrimidine", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR [arrowhead=normal, color="#5F6368"]; EGFR -> Grb2 [arrowhead=normal, color="#5F6368"]; Grb2 -> SOS [arrowhead=normal, color="#5F6368"]; SOS -> Ras [arrowhead=normal, color="#5F6368"]; Ras -> Raf [arrowhead=normal, color="#5F6368"]; Raf -> MEK [arrowhead=normal, color="#5F6368"]; MEK -> ERK [arrowhead=normal, color="#5F6368"]; ERK -> Proliferation [arrowhead=normal, color="#5F6368"]; EGFR -> PI3K [arrowhead=normal, color="#5F6368"]; PI3K -> AKT [arrowhead=normal, color="#5F6368"]; AKT -> Proliferation [arrowhead=normal, color="#5F6368"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];

// Invisible edges for alignment {rank=same; Ligand; Inhibitor;} {rank=same; Grb2; PI3K;} {rank=same; SOS; AKT;} {rank=same; Ras;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} } .dot Caption: Inhibition of the EGFR signaling pathway by nitrophenyl-substituted pyrimidines.

Aurora Kinase Signaling

Aurora kinases (A and B) are serine/threonine kinases that are essential for the regulation of mitosis.[3] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Nitrophenyl-substituted pyrimidines have been developed as potent inhibitors of Aurora kinases.[3][4] Inhibition of Aurora kinases disrupts multiple stages of mitosis, including centrosome separation, spindle formation, and cytokinesis, ultimately leading to apoptosis in cancer cells. For instance, some nitroxide-labeled pyrimidines have shown potent inhibitory activity against both Aurora A and B kinases.[3]

Quantitative Biological Activity

The inhibitory potency of nitrophenyl-substituted pyrimidines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following tables summarize the in vitro potency of selected pyrimidine derivatives against key kinase targets.

| Compound ID | Modification on Phenyl Ring | EGFR IC50 (nM) | Cell Line |

| PD158780 | 3-bromo | 0.08 | A431 |

| Compound 7 | Not Specified | 8 | HT29, A549, H460, H1975 |

| Compound 10 | Not Specified | 7.48 | HT29, A549, H460, H1975 |

| Weakly Basic Amine Derivatives | Various | 0.5 - 10 | Isolated Enzyme |

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Pyrimidine Derivatives.[2]

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) |

| Compound 22 | 9.3 | 2.8 |

| Compound 12a | 309 | 293 |

Table 2: Inhibition of Aurora Kinases by Pyrimidine Derivatives.[3][4]

| Compound | Anti-proliferative IC50 (µM) | Cell Line |

| Compound 22 | 0.89 - 11.41 | Various carcinoma cell lines |

| Compound 12a | 1.31 - 20.53 | HCT-116, A549, MCF-7 |

Table 3: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines.[3][4]

Experimental Protocols

The characterization of nitrophenyl-substituted pyrimidines as kinase inhibitors involves a series of in vitro assays. Below are detailed methodologies for two key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant kinase (e.g., EGFR, Aurora A)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (nitrophenyl-substituted pyrimidine)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Inhibitor [label="Prepare Serial Dilutions\nof Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Inhibitor [label="Add Inhibitor/DMSO\nto 384-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add Kinase Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate_ATP [label="Add Substrate/ATP\nMixture to Initiate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Reaction [label="Incubate at RT\nfor 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Add ADP-Glo™ Reagent\n(Stop Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Stop [label="Incubate at RT\nfor 40 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Kinase\nDetection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate at RT\nfor 30 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Calculate % Inhibition\n& Determine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prep_Inhibitor; Prep_Inhibitor -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Add_Substrate_ATP; Add_Substrate_ATP -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Incubate_Stop; Incubate_Stop -> Add_Detection; Add_Detection -> Incubate_Detection; Incubate_Detection -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } .dot Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the effect of nitrophenyl-substituted pyrimidines on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HCT-116)

-

Cell culture medium

-

Test compound (nitrophenyl-substituted pyrimidine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate at 37°C for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubation: Incubate at 37°C for 4 hours or overnight, mixing gently to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 from the dose-response curve.[6][7]

Synthesis Workflow

The synthesis of nitrophenyl-substituted pyrimidines often involves a nucleophilic aromatic substitution (SNAr) reaction as a key step.

// Nodes Dichloropyrimidine [label="Dichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroaniline [label="Nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Monosubstituted\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Functionalization [label="Further Functionalization\n(e.g., Suzuki Coupling)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Nitrophenyl-Pyrimidinamine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dichloropyrimidine -> SNAr; Nitroaniline -> SNAr; SNAr -> Intermediate; Intermediate -> Functionalization; Functionalization -> Final_Product; } .dot Caption: General synthetic workflow for nitrophenyl-pyrimidinamines.

A dichlorinated pyrimidine is reacted with a substituted nitroaniline in the presence of a base. The reaction conditions, such as solvent and temperature, are optimized to favor the formation of the monosubstituted product. Further functionalization at the remaining reactive site on the pyrimidine ring can be achieved through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

Nitrophenyl-substituted pyrimidines represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. Their mechanism of action primarily involves the ATP-competitive inhibition of key kinases such as EGFR and Aurora kinases, leading to the disruption of critical cellular signaling pathways and subsequent inhibition of cancer cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation and development of these compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these scaffolds to identify clinical candidates. Further exploration of their activity against a broader range of kinases and in various disease models is also warranted to fully elucidate their therapeutic utility and potential for combination therapies. The versatile synthetic routes allow for extensive structural modifications, offering opportunities to enhance potency, selectivity, and drug-like properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

In Silico Docking Analysis of 4-(4-Nitrophenyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its derivatives are known to interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes. This technical guide focuses on the in silico analysis of 4-(4-Nitrophenyl)pyrimidin-2-amine, a specific derivative with potential therapeutic applications. Through molecular docking simulations, we can predict the binding affinity and interaction patterns of this compound with key protein targets, thereby elucidating its mechanism of action and guiding further drug development efforts. This document provides a comprehensive overview of the methodologies employed in such studies, presents relevant quantitative data from related compounds, and visualizes the computational workflow and potential signaling pathways involved.

Quantitative Data from In Silico Docking of Related Pyrimidine Derivatives

While specific docking data for this compound is not extensively available in public literature, the following table summarizes the results for structurally similar compounds, offering valuable insights into the potential interactions and binding affinities of this chemical class.

| Compound Name | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | Kinase (2hyy) | -10.3 | Not specified | [1] |

| Imatinib (Control) | Kinase (2hyy) | -12.8 | Not specified | [1] |

| Compound 5k (Pyrazolo[3,4-d]pyrimidinone derivative) | COX-2 (3LN1) | -10.57 | Arg-106, Tyr-341, His-75 | [2] |

| Celecoxib (Control) | COX-2 (3LN1) | -10.19 | Not specified | [2] |

Experimental Protocols: Molecular Docking

The following protocol outlines a standard procedure for performing in silico molecular docking studies, based on methodologies reported for similar pyrimidine-based compounds.[3]

1. Protein Preparation:

-

Obtaining the Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

-

Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and any missing residues or loops are modeled using software like Maestro's Protein Preparation Wizard. The structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

-

Structure Generation: A 2D sketch of this compound is created and converted into a 3D structure.

-

Energy Minimization: The ligand's geometry is optimized, and its energy is minimized using a suitable force field (e.g., OPLS_2005). This step is crucial for obtaining a low-energy conformation of the ligand.

-

Charge and Tautomerization States: Possible ionization and tautomeric states of the ligand at a physiological pH are generated.

3. Receptor Grid Generation:

-

A grid box is defined around the active site of the target protein. This grid specifies the volume in which the docking algorithm will search for favorable binding poses of the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using site-mapping tools.

4. Molecular Docking Simulation:

-

Docking Algorithm: A docking program such as AutoDock Vina or Glide is used to perform the simulation.[3] These programs systematically sample different conformations and orientations of the ligand within the defined grid box.

-

Scoring Function: The binding poses are evaluated using a scoring function that estimates the binding free energy (ΔG) of the ligand-protein complex. The poses are ranked based on their docking scores.

5. Analysis of Docking Results:

-

Binding Pose Selection: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein.

-

Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified. These interactions provide insights into the molecular basis of the ligand's binding affinity and selectivity.

Visualizations: Workflows and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Given that pyrimidine derivatives frequently target protein kinases, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.[4][5][6]

The in silico docking studies of this compound and its analogs provide a powerful computational approach to predict and understand their therapeutic potential. By following standardized protocols for molecular docking, researchers can efficiently screen for potential protein targets and elucidate the molecular interactions driving the binding affinity. The data from related pyrimidine derivatives suggest that this class of compounds holds promise as inhibitors of various protein kinases involved in disease pathways. The visualized workflow and signaling pathway offer a clear framework for conceptualizing the research process and the potential mechanism of action. Further experimental validation is essential to confirm these computational predictions and to advance the development of this compound as a potential therapeutic agent.

References

- 1. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrimidine Scaffold: A Cornerstone in the Discovery and Development of Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of aminopyrimidine-based inhibitors represents a landmark achievement in the field of medicinal chemistry and targeted cancer therapy. This versatile heterocyclic scaffold has proven to be a highly effective pharmacophore for the development of potent and selective kinase inhibitors, leading to the creation of several blockbuster drugs that have revolutionized the treatment of various cancers and other diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of aminopyrimidine-based inhibitors, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used to characterize them.

A Historical Perspective: From Screening Hits to Targeted Therapies

The journey of aminopyrimidine-based inhibitors began with the recognition of the pyrimidine ring as a privileged scaffold capable of mimicking the adenine base of ATP, the ubiquitous substrate of protein kinases. This structural similarity allows aminopyrimidine derivatives to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.

A pivotal moment in this history was the development of imatinib (Gleevec), a 2-phenylaminopyrimidine derivative, in the late 1990s by scientists at Ciba-Geigy (now Novartis).[1][2] Imatinib was the first rationally designed small molecule to specifically target the Bcr-Abl fusion protein, the causative agent of Chronic Myeloid Leukemia (CML).[2] Its remarkable success in treating CML marked the dawn of targeted cancer therapy and validated the approach of designing drugs to inhibit specific molecular drivers of disease.[1][2]

Following the success of imatinib, the aminopyrimidine scaffold became a focal point for the development of inhibitors targeting other kinases implicated in cancer. A notable example is gefitinib (Iressa), a 4-anilinoquinazoline derivative (a fused pyrimidine system), which was one of the first selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] The development of gefitinib in the early 2000s provided a new treatment paradigm for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3]

Key Kinase Targets of Aminopyrimidine-Based Inhibitors

The adaptability of the aminopyrimidine scaffold has enabled the development of inhibitors against a wide array of protein kinases. Some of the most clinically relevant targets include:

-

Bcr-Abl: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, driving Chronic Myeloid Leukemia (CML).

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

-

Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of SFKs is common in many cancers.

-

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and signaling. BTK inhibitors are used to treat B-cell malignancies.

-

Aurora Kinases and Polo-like Kinases (PLKs): Serine/threonine kinases that play essential roles in cell cycle regulation and mitosis, making them attractive targets for cancer therapy.

Quantitative Analysis of Inhibitor Potency and Selectivity

The development of effective kinase inhibitors relies on the precise measurement of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following tables summarize the IC50 values for several key aminopyrimidine-based inhibitors against their primary targets and a selection of other kinases, illustrating their selectivity profiles.

| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~250-1000 (Bcr-Abl) |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.3 (HER2) |

| Inhibitor | Kinase Target | IC50 (nM) |

| Gefitinib | EGFR | 2-37 |

| Src | >10,000 | |

| KDR (VEGFR2) | >10,000 | |

| Erlotinib | EGFR | 2 |

| Src | >10,000 | |

| Abl | >10,000 | |

| Lapatinib | EGFR | 10.8 |

| HER2 | 9.3 | |

| Src | 347 | |

| Abl | >10,000 |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of aminopyrimidine-based inhibitors, it is essential to visualize the signaling pathways they disrupt and the experimental workflows used to characterize them.

A generalized workflow for small molecule drug discovery.

Bcr-Abl Signaling Pathway

Imatinib and other Bcr-Abl inhibitors function by blocking the constitutive kinase activity of the Bcr-Abl fusion protein, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

EGFR Signaling Pathway

Gefitinib, erlotinib, and lapatinib target the EGFR signaling pathway, which, when aberrantly activated, drives the growth of many solid tumors. These inhibitors block the autophosphorylation of the receptor, preventing the activation of downstream pro-survival and proliferative signals.

Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidine-based TKIs.

Detailed Experimental Protocols

The characterization of aminopyrimidine-based inhibitors involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate peptide, and the test compound at various concentrations in kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated product by adding a detection mixture containing EDTA, the europium-labeled antibody, and streptavidin-XL665.

-

Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the aminopyrimidine inhibitor and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

Principle: This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

Protocol:

-

Cell Preparation: Culture the desired human cancer cell line and harvest the cells during their exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel to promote tumor formation.[4]

-

Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million) into the flank of each immunodeficient mouse (e.g., nude or SCID mice).[4]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[4]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the aminopyrimidine inhibitor (formulated in an appropriate vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the study. Body weight is a key indicator of treatment-related toxicity.

-

Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a set duration of treatment.

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of the compound. The percentage of tumor growth inhibition (TGI) is a common metric for efficacy.

Conclusion

The aminopyrimidine scaffold has been and continues to be a remarkably fruitful starting point for the design and discovery of potent and selective kinase inhibitors. The historical success of drugs like imatinib and gefitinib has paved the way for a new era of targeted therapies. The ongoing exploration of novel aminopyrimidine derivatives against a growing number of kinase targets promises to deliver even more effective and safer medicines for a wide range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this important class of therapeutic agents.

References

The Pivotal Role of the 4-Nitrophenyl Group in Biological Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-nitrophenyl group, a common moiety in organic chemistry, plays a surprisingly diverse and critical role in the biological efficacy of a wide range of compounds. Its strong electron-withdrawing nature, conferred by the nitro group at the para position of a benzene ring, significantly influences the physicochemical properties of a molecule, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the function of the 4-nitrophenyl group in bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties and Their Influence on Biological Activity

The 4-nitrophenyl group exerts a profound effect on a molecule's electronic and steric properties. The nitro group is a powerful electron-withdrawing group, which can be quantified by its positive Hammett constant (σ_p ≈ 0.78). This property can:

-

Enhance Binding Affinity: The electron-deficient nature of the 4-nitrophenyl ring can lead to favorable electrostatic and π-stacking interactions with electron-rich residues in the binding pockets of target proteins.

-

Modulate Acidity/Basicity: It can increase the acidity of nearby protons, which can be crucial for ionization states and receptor interactions at physiological pH.

-

Influence Metabolic Stability: The nitro group can be a site of metabolic reduction, a double-edged sword that can lead to either activation or detoxification of a drug. This metabolic pathway is a key consideration in drug design and can contribute to toxicity concerns.[1]

The 4-Nitrophenyl Group in Action: Case Studies

Chloramphenicol: An Antibiotic Powerhouse

Chloramphenicol, a broad-spectrum antibiotic, is a classic example where the 4-nitrophenyl group is essential for its biological activity. It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The 4-nitrophenyl moiety is crucial for this interaction, fitting into a specific hydrophobic pocket and forming key interactions with the ribosomal RNA.